3-[(4,7-Dimethylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
3-(4,7-dimethylquinazolin-2-yl)sulfanyl-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-12-4-9-16-13(2)22-21(23-17(16)10-12)28-18-11-19(25)24(20(18)26)14-5-7-15(27-3)8-6-14/h4-10,18H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPWBUNPROWPKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,7-Dimethylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 2-aminobenzoic acid with phenyl isothiocyanate, followed by thiation with phosphorus pentasulfide in boiling anhydrous pyridine.
Coupling Reaction: The quinazoline derivative is then coupled with a suitable pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4,7-Dimethylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Triethylamine, sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
3-[(4,7-Dimethylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in biological assays to study its effects on various cell lines, including antibacterial and antifungal activities.
Drug Development: Researchers explore its potential as a lead compound for developing new drugs targeting specific diseases.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-[(4,7-Dimethylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation.
DNA Intercalation: It may intercalate into DNA, disrupting the replication process and leading to cell death.
Apoptosis Induction: The compound can induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
Structural Features
Notes:
- The target compound’s aromatic substituents contrast with the aliphatic chain in 1-[(11-sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione. This difference impacts solubility, with the former likely less soluble in polar solvents due to hydrophobic aromatic groups.
- The sulfanyl group in the target compound is part of a rigid quinazoline system, whereas in the analog, it forms a flexible thioester linkage.
Reactivity Differences :
- The target compound’s quinazoline moiety may undergo electrophilic substitution (e.g., nitration), while the aliphatic analog is prone to hydrolysis or disulfide formation via its thiol group.
Physicochemical Properties
| Property | Target Compound | 1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione |
|---|---|---|
| Solubility | Low in water (hydrophobic aromatics) | Moderate in organic solvents (flexible chain) |
| Stability | Stable under acidic conditions | Thioester linkage may hydrolyze in basic media |
| Melting Point | High (>200°C, crystalline) | Lower (~100–150°C, waxy solid) |
Research Implications and Limitations
While the target compound’s structural features suggest medicinal relevance, direct pharmacological data are absent in the provided evidence. In contrast, the analog’s utility in materials science is well-documented . Further studies on the target compound should prioritize biological assays and solubility enhancement strategies.
Q & A
Basic: What are the optimal synthetic routes for 3-[(4,7-Dimethylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione?
Answer:
The synthesis typically involves a multi-step approach:
Core formation : React maleic anhydride with 4-methoxyaniline to form a pyrrolidine-2,5-dione intermediate.
Sulfanyl linkage : Introduce the 4,7-dimethylquinazolin-2-yl group via nucleophilic substitution using a thiol-containing quinazoline derivative under basic conditions (e.g., NaH in DMF).
Cyclization and purification : Optimize reaction temperature (80–100°C) and solvent polarity (e.g., THF or DCM) to enhance yield (typically 60–75%) .
Key parameters : Catalysts (e.g., DMAP), anhydrous conditions, and post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Basic: What analytical techniques are critical for structural characterization?
Answer:
Combine spectroscopic and computational methods:
- NMR : H and C NMR to confirm substituent positions (e.g., methoxy group at δ 3.8 ppm, quinazoline protons at δ 7.2–8.1 ppm) .
- FT-IR : Identify carbonyl (C=O, ~1750 cm) and sulfanyl (C-S, ~650 cm) stretches .
- X-ray crystallography : Resolve stereochemistry and bond angles (e.g., pyrrolidine ring puckering) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., CHNOS) with <2 ppm error .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from assay variability or environmental factors. Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls (e.g., DMSO concentration ≤0.1%) .
- Dose-response curves : Establish EC/IC values across ≥3 independent replicates to assess reproducibility .
- Meta-analysis : Compare data across studies while accounting for variables like solvent polarity (e.g., aqueous vs. DMSO solubility) or pH-dependent stability .
Advanced: What computational methods predict the compound’s environmental fate and biodegradation pathways?
Answer:
- QSPR models : Estimate physicochemical properties (e.g., logP = 2.8, water solubility = 12 mg/L) to predict bioavailability .
- Molecular docking : Simulate interactions with microbial enzymes (e.g., cytochrome P450) to identify potential degradation metabolites .
- Environmental simulation : Use OECD 308/309 guidelines to assess hydrolysis (pH 5–9) and photolysis (UV-Vis spectra) under standardized conditions .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
Answer:
- Substituent variation : Synthesize analogs with modified quinazoline (e.g., halogenation) or methoxyphenyl groups to evaluate electronic effects on target binding .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical interaction sites (e.g., sulfanyl group’s role in H-bonding) .
- In vitro-in silico correlation : Validate docking results with experimental IC data (e.g., kinase inhibition assays) .
Advanced: What experimental designs address stability challenges during long-term storage?
Answer:
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 6 months and monitor degradation via HPLC (e.g., retention time shifts) .
- Lyophilization : Improve thermal stability by formulating with cryoprotectants (e.g., trehalose) .
- Light-sensitive packaging : Use amber vials to prevent photodegradation, validated by UV-Vis spectral changes .
Advanced: How to analyze conflicting data in enzyme inhibition kinetics?
Answer:
- Lineweaver-Burk plots : Distinguish competitive vs. non-competitive inhibition by comparing and shifts .
- Pre-incubation time studies : Determine time-dependent inhibition (e.g., IC reduction after 30 min pre-incubation) .
- Fluorescence quenching : Monitor tryptophan residues in enzymes to confirm binding-induced conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
